molecular formula C10H16N2Na4O10 B1592289 Tetrasodium ethylenediaminetetraacetate dihydrate CAS No. 10378-23-1

Tetrasodium ethylenediaminetetraacetate dihydrate

Cat. No. B1592289
CAS RN: 10378-23-1
M. Wt: 416.2 g/mol
InChI Key: KSYNLCYTMRMCGG-UHFFFAOYSA-J
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Description

Tetrasodium ethylenediaminetetraacetate dihydrate, also known as EDTA tetrasodium salt or Edathamil, is a white solid that is highly soluble in water . It is a chelating agent for metal ions and is used extensively in molecular biology to minimize metal ion impurities in reaction buffers .


Synthesis Analysis

Tetrasodium EDTA is the salt resulting from the neutralization of ethylenediaminetetraacetic acid with four equivalents of sodium hydroxide (or an equivalent sodium base) . Ethylenediaminetetraacetic acid is produced commercially via the intermediacy of tetrasodium EDTA .


Molecular Structure Analysis

The linear formula of Tetrasodium ethylenediaminetetraacetate dihydrate is (NaOOCCH2)2NCH2CH2N(CH2COONa)2 · 2H2O . Its molecular weight is 416.20 .


Chemical Reactions Analysis

EDTA acts as a chelator of the zinc ion in the active site of metalloproteases, and can also inhibit other metal ion-dependent proteases such as calcium-dependent cysteine proteases .


Physical And Chemical Properties Analysis

Tetrasodium ethylenediaminetetraacetate dihydrate is a white solid that is highly soluble in water . It is soluble in water at room temperature up to 1.45 M . The pH of this solution will be approximately 10 to 11 and will be rather viscous .

Scientific Research Applications

1. Veterinary Pathology

Tetrasodium ethylenediaminetetraacetate dihydrate (EDTA) has been used in veterinary pathology to enhance the detection of bovine respiratory syncytial virus (BRSV) antigens in formalin-fixed lung tissue. Treatment with EDTA resulted in more intense and uniform staining of BRSV infected cells compared to protease digestion, providing superior cellular detail and less non-specific background (Meehan, Cutlip, & Lehmkuhl, 1989).

2. Urology

In urology, tetrasodium ethylenediaminetetraacetate dihydrate has been identified as an effective agent for dissolving renal calculi, especially those containing calcium. Studies have shown its significant solubility effects on struvite calculi and renal calculi composed of calcium oxalate and phosphate (Kuwahara, Matsuo, Kato, & Tsuchida, 1978).

3. Environmental Science

In environmental science, tetrasodium EDTA is significant in wastewater treatment. A study using nanofiltration demonstrated the removal of tetrasodium EDTA from aqueous solutions, highlighting its role in mitigating the environmental impact of this chelating agent (Suárez, Díez, García, & Riera, 2013).

4. Chemistry

Tetrasodium EDTA has been researched in the field of chemistry for its solubility characteristics. A study on the solubility of antioxidants in supercritical carbon dioxide used tetrasodium EDTA as a reference compound, helping to understand its physicochemical properties (Wang & Wu, 2016).

5. Material Science

In material science, research has explored the use of tetrasodium EDTA in the preparation of silica particles for medical imaging. The study demonstrated the immobilization of Gd-EDTA on silica particles, showcasing its potential in enhancing MRI properties (Kobayashi, Morimoto, Nakagawa, Kubota, Gonda, & Ohuchi, 2013).

Safety And Hazards

Tetrasodium ethylenediaminetetraacetate dihydrate is considered hazardous. It may cause serious eye damage and respiratory irritation. It is harmful if swallowed or inhaled . It is recommended to wear protective gloves, clothing, eye protection, and face protection when handling this chemical .

Future Directions

Tetrasodium ethylenediaminetetraacetate dihydrate is used extensively in molecular biology and cell culture . It is also used as an anticoagulant during blood collection for hematological tests . Future directions could include further exploration of its uses in these and other scientific fields.

properties

IUPAC Name

tetrasodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;dihydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O8.4Na.2H2O/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;;;;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;;;;2*1H2/q;4*+1;;/p-4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSYNLCYTMRMCGG-UHFFFAOYSA-J
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].O.O.[Na+].[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2Na4O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3058741
Record name Tetrasodium ethylenediaminetetraacetate dihydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3058741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

416.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tetrasodium ethylenediaminetetraacetate dihydrate

CAS RN

10378-23-1, 67401-50-7
Record name Tetrasodium edetate dihydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010378231
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tetrasodium ethylenediaminetetraacetate dihydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3058741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Glycine, N,N'-1,2-ethanediylbis[N-(carboxymethyl)-, sodium salt, hydrate (1:4:2)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.131.294
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Glycine, N,N'-1,2-ethanediylbis[N-(carboxymethyl)-, tetrasodium salt, trihydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TETRASODIUM EDETATE DIHYDRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3JGX4KKZ4A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
37
Citations
EA Abdelrahman, RM Hegazey, A Alharbi - Journal of Inorganic and …, 2020 - Springer
… Desorption media was 0.2 M tetrasodium ethylenediaminetetraacetate dihydrate. Adsorbent … stirred with 50 mL of 0.2 M tetrasodium ethylenediaminetetraacetate dihydrate at 25 C for 3 h…
Number of citations: 35 link.springer.com
N Maki - Chemistry Letters, 1973 - journal.csj.jp
… acts as a pentadentate ligand, has successfully been accomplished by treating the monocyanoiodotetramminecobalt(III) iodide with tetrasodium ethylenediaminetetraacetate dihydrate, …
Number of citations: 2 www.journal.csj.jp
B Mobaraki, K Yeşildal Yeter - Microscopy Research and …, 2020 - Wiley Online Library
… SmearOFF (Vista Dental Products, Racine, WI) is an irrigant that contains CHX gluconate <1% weight (wt) and tetrasodium ethylenediaminetetraacetate dihydrate 18% wt. The …
HR Sullivan, SL Due, DLK Kau, JF Quay… - Antimicrobial Agents …, 1976 - Am Soc Microbiol
… , washed with dimethylformamide, and then dissolved in a solution containing 9.3 ml of water, 0.12 ml of concentrated HCl, and tetrasodium ethylenediaminetetraacetate dihydrate (…
Number of citations: 45 journals.asm.org
T Yoshida, S SAwADA - Bulletin of the Chemical Society of Japan, 1974 - journal.csj.jp
The binding energies of N(1s) in ethylenediaminetetraacetic acid (EDTA) and its related compounds were measured by means of a photoelectron spectrometer, and the molecular …
Number of citations: 28 www.journal.csj.jp
S Srivastava, R Gaikwad, AM Dalal - Brazilian Dental Science, 2020 - bds.ict.unesp.br
Objective: this study aimed to evaluate the effects of irrigants and dry canal on the accuracy of electronic apex locator (EAL) in locating simulated root perforations. Material and methods…
Number of citations: 1 bds.ict.unesp.br
T Shoji, E Nakamura - Journal of Flow Injection Analysis, 2009 - jstage.jst.go.jp
… Citrate, tartrate (sodium potassium tartrate tetrahydrate), and EDTA (tetrasodium ethylenediaminetetraacetate dihydrate) were studied. As shown in Table 3, there was no major …
Number of citations: 22 www.jstage.jst.go.jp
U Krishnan, S Saji, R Clarkson, R Lalloo… - Journal of endodontics, 2017 - Elsevier
… SmearOFF (Vista Dental Products, Racine, WI) is a new irrigant containing, among other things, CHX gluconate <1% wt and tetrasodium ethylenediaminetetraacetate dihydrate 18% wt. …
Number of citations: 51 www.sciencedirect.com
XT Yan, M Zhuang, JE Oakes… - Journal of Leukocyte …, 2001 - academic.oup.com
… Corneal buttons trimmed to 2 mm were incubated at 37C in phosphate-buffered saline (PBS) containing 5 mM tetrasodium ethylenediaminetetraacetate dihydrate (EDTA). After 20 min …
Number of citations: 40 academic.oup.com
L Pinel, DG Cyr - Biology of Reproduction, 2021 - academic.oup.com
… Following the second digestion, tissue fragments were placed in culture medium containing 0.05% trypsin-tetrasodium ethylenediaminetetraacetate dihydrate (trypsin-EDTA; Gibco, …
Number of citations: 11 academic.oup.com

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